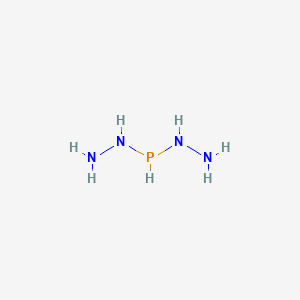

Phosphonous dihydrazide

Description

Structure

3D Structure

Properties

CAS No. |

25757-06-6 |

|---|---|

Molecular Formula |

H7N4P |

Molecular Weight |

94.06 g/mol |

IUPAC Name |

hydrazinylphosphanylhydrazine |

InChI |

InChI=1S/H7N4P/c1-3-5-4-2/h3-5H,1-2H2 |

InChI Key |

QZIMKEXFDUIDTF-UHFFFAOYSA-N |

Canonical SMILES |

NNPNN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Phosphonic Dihydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of phosphonic dihydrazide. While the term "phosphonous dihydrazide" is ambiguous in chemical literature, this document clarifies the likely intended compound as phosphonic dihydrazide, derived from diprotic phosphonic acid. This guide elucidates the molecular geometry, bonding, and key structural features of phosphonic dihydrazide, supported by data inferred from related compounds. It includes a detailed description of its constituent atoms and their spatial arrangement, a visualization of the molecule, and a summary of relevant chemical information. This document is intended to serve as a foundational resource for researchers and professionals engaged in fields where organophosphorus compounds are of interest.

Introduction and Nomenclature Clarification

The nomenclature of phosphorus compounds can be complex. The term "this compound" is not commonly found in chemical literature and presents a structural ambiguity. Phosphonous acid (H₂P(O)OH) is a monoprotic acid and, therefore, cannot form a dihydrazide through the simple substitution of hydroxyl groups.

Conversely, phosphonic acid (HP(O)(OH)₂), a diprotic acid, can react with two equivalents of hydrazine to yield a dihydrazide. It is highly probable that the intended compound of interest is phosphonic dihydrazide , with the chemical formula H₅N₄OP. This guide will proceed with a detailed analysis of the molecular structure of phosphonic dihydrazide.

Phosphonic acids are organophosphorus compounds characterized by a phosphorus atom bonded to a hydrogen atom, a doubly bonded oxygen atom, and two hydroxyl groups[1][2]. The replacement of these hydroxyl groups with hydrazinyl groups (-NHNH₂) gives rise to phosphonic dihydrazide.

Molecular Structure of Phosphonic Dihydrazide

The central atom in phosphonic dihydrazide is phosphorus (P). This phosphorus atom is pentavalent and exhibits a tetrahedral geometry. It is bonded to four other groups:

-

One oxygen atom via a double bond (a phosphoryl group).

-

One hydrogen atom directly.

-

Two hydrazinyl (-NHNH₂) groups via single bonds.

The overall structure can be represented as HP(O)(NHNH₂)₂.

The phosphorus atom in phosphonic dihydrazide is sp³ hybridized, leading to a tetrahedral arrangement of its substituents. The bond angles around the phosphorus atom are expected to be approximately 109.5°, though they will be slightly distorted due to the different steric and electronic nature of the phosphoryl, hydrogen, and hydrazinyl groups. The P=O double bond will exert a greater repulsive force, likely compressing the N-P-N and H-P-N bond angles.

The nitrogen atoms of the hydrazinyl groups are sp³ hybridized, each with a lone pair of electrons. This allows for hydrogen bonding and influences the molecule's intermolecular interactions and overall conformation.

-

Phosphoryl Group (P=O): This is a highly polar and strong bond that is a dominant feature of the molecule's reactivity and electronic properties.

-

Phosphorus-Hydrogen Bond (P-H): The presence of a direct P-H bond is characteristic of phosphonic acid derivatives and is a site for certain chemical reactions.

-

Hydrazinyl Groups (-NHNH₂): These groups are nucleophilic and can participate in a variety of reactions, including condensation with carbonyl compounds. The terminal -NH₂ groups are basic.

Physicochemical Properties (Inferred)

While specific experimental data for unsubstituted phosphonic dihydrazide is scarce, the following properties can be inferred from related compounds, such as N,N'-dimethyl-P-phenylphosphonic dihydrazide[3].

| Property | Inferred Value/Characteristic |

| Molecular Formula | H₅N₄OP |

| Molecular Weight | 112.05 g/mol |

| Appearance | Likely a white crystalline solid |

| Solubility | Expected to be soluble in polar solvents like water and ethanol |

| Reactivity | The hydrazinyl groups are nucleophilic and basic. |

Molecular Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure of phosphonic dihydrazide.

Experimental Protocols

The synthesis of phosphonic dihydrazides typically involves a two-step process:

-

Formation of a Phosphonic Dihalide: Phosphonic acid is first converted to a more reactive intermediate, such as a phosphonic dichloride (HP(O)Cl₂). This can be achieved by reacting phosphonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Reaction with Hydrazine: The phosphonic dichloride is then reacted with an excess of hydrazine (N₂H₄) in an appropriate solvent. The hydrazine acts as a nucleophile, displacing the chloride ions to form the phosphonic dihydrazide. The excess hydrazine also serves to neutralize the hydrochloric acid (HCl) byproduct.

The logical workflow for this synthesis is depicted in the following diagram:

Conclusion

Phosphonic dihydrazide, with the chemical structure HP(O)(NHNH₂)₂, is a molecule with a central tetrahedral phosphorus atom. Its key structural features, including the phosphoryl group, a direct P-H bond, and two nucleophilic hydrazinyl groups, suggest a rich and varied chemistry. While specific experimental data for the parent compound is limited, its structure and properties can be reliably inferred from the well-established chemistry of phosphonic acids and their derivatives. This guide provides a solid foundation for researchers and professionals working with this class of compounds, particularly in the fields of medicinal chemistry and materials science where phosphonic acid derivatives have shown significant promise. Further experimental investigation into the synthesis and characterization of phosphonic dihydrazide is warranted to fully explore its potential applications.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Phosphonous Dihydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel phosphonous dihydrazide derivatives. These organophosphorus compounds, characterized by a trivalent phosphorus atom bonded to two hydrazinyl moieties, represent a unique class of molecules with potential applications in medicinal chemistry and materials science. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the synthetic workflow for researchers interested in exploring this promising area of chemical synthesis.

Introduction

This compound derivatives are a class of organophosphorus compounds featuring a central phosphorus(III) atom linked to two nitrogen atoms of two separate hydrazide groups. The presence of the P-N bond and the hydrazide functional groups imparts unique chemical reactivity and potential for diverse biological activities. While the related phosphonic dihydrazides (containing a P(V) center) have been more extensively studied, phosphonous dihydrazides remain a relatively underexplored area with significant potential for the development of novel therapeutic agents and functional materials.

The inherent reactivity of the P(III) center allows for a variety of chemical transformations, including oxidation, complexation with metals, and substitution reactions, making these compounds versatile building blocks in organic synthesis. Furthermore, the hydrazide moieties are known to participate in hydrogen bonding and can be derivatized to introduce a wide range of functionalities, potentially influencing the pharmacokinetic and pharmacodynamic properties of the molecules.

This guide will focus on the fundamental aspects of the synthesis and characterization of these novel compounds, providing a solid foundation for further research and development.

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives involves the reaction of a suitable phosphonous dihalide with two equivalents of hydrazine or a substituted hydrazine. The choice of solvent and reaction conditions is crucial to control the reactivity and minimize the formation of side products.

General Synthetic Workflow

The synthesis can be conceptually broken down into the preparation of the phosphonous dihalide precursor and its subsequent reaction with the hydrazine component.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

2.2.1. Synthesis of Phenylthis compound

This protocol describes a representative synthesis of a simple arylthis compound.

Materials:

-

Dichlorophenylphosphine (C₆H₅PCl₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Anhydrous diethyl ether (Et₂O)

-

Triethylamine (Et₃N)

-

Nitrogen gas (N₂)

Procedure:

-

A solution of dichlorophenylphosphine (1.79 g, 10 mmol) in anhydrous diethyl ether (50 mL) is prepared in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of hydrazine hydrate (1.00 g, 20 mmol) and triethylamine (2.02 g, 20 mmol) in anhydrous diethyl ether (30 mL) is added dropwise to the stirred solution of dichlorophenylphosphine over a period of 30 minutes. Triethylamine is used as a hydrogen chloride scavenger.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.

-

The resulting white precipitate (triethylamine hydrochloride) is removed by filtration under a nitrogen atmosphere.

-

The filtrate is concentrated under reduced pressure to yield the crude phenylthis compound.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the pure product.

Characterization of this compound Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound derivatives. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

The following table summarizes the expected and observed spectroscopic data for a representative compound, Phenylthis compound.

| Technique | Key Features and Expected Values |

| ³¹P NMR | A single resonance in the region characteristic of trivalent phosphorus compounds with P-N bonds, typically between +80 and +120 ppm. The chemical shift is highly sensitive to the substituents on the phosphorus and nitrogen atoms. |

| ¹H NMR | - Resonances for the aromatic protons of the phenyl group (typically in the range of 7.0-8.0 ppm).- Broad signals for the -NH and -NH₂ protons of the hydrazide moieties. The chemical shifts of these protons can vary depending on the solvent and concentration. |

| ¹³C NMR | - Resonances for the carbon atoms of the phenyl ring. The carbon atom directly attached to the phosphorus atom will show a coupling constant (¹JP-C). |

| FT-IR | - Characteristic N-H stretching vibrations in the range of 3200-3400 cm⁻¹.- P-N stretching vibrations may be observed in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Quantitative Data Summary

The following table presents typical quantitative data obtained for the synthesis of Phenylthis compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ³¹P NMR (δ, ppm) |

| Phenylthis compound | C₆H₁₁N₄P | 170.16 | 65-75 | 88-90 | ~ +95 |

Potential Biological Activity and Signaling Pathways

While the biological activities of phosphonous dihydrazides are not yet well-documented, the structural motifs present in these molecules suggest several potential avenues for investigation. Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

The phosphorus center could also play a role in interacting with biological targets. Organophosphorus compounds are known to inhibit various enzymes, and the unique electronic and steric properties of phosphonous dihydrazides could lead to novel modes of action.

A hypothetical signaling pathway that could be investigated for modulation by these compounds is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.

Caption: Hypothetical inhibition of the MAPK signaling pathway by a this compound.

Conclusion and Future Directions

This compound derivatives represent a promising yet underexplored class of compounds. This guide has provided a foundational understanding of their synthesis and characterization. Future research in this area should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse aryl, alkyl, and hydrazide substituents to establish structure-activity relationships.

-

In-depth biological screening: Evaluating the synthesized compounds against a wide array of biological targets, including kinases, phosphatases, and microbial enzymes.

-

Mechanistic studies: Elucidating the mode of action for any biologically active compounds to understand their interaction with specific signaling pathways.

-

Material science applications: Exploring the potential of these compounds as ligands in coordination chemistry or as building blocks for novel polymers.

The methodologies and data presented herein serve as a valuable resource for researchers poised to make significant contributions to the field of organophosphorus chemistry and drug discovery.

The P-N Bond in Phosphonous Dihydrazide: A Technical Guide to Chemical Reactivity and Stability

Disclaimer: Direct experimental data on the chemical reactivity and stability of the P-N bond in unsubstituted phosphonous dihydrazide (H-P(H)(N-NH2)2) is scarce in publicly available literature. This guide synthesizes information from closely related and analogous compounds, including phosphonic dihydrazides, thiophosphonic dihydrazides, and other organophosphorus compounds containing P-N linkages, to provide a comprehensive overview of the expected chemical behavior. The principles and reaction pathways discussed are based on established organophosphorus chemistry and serve as a predictive framework for researchers, scientists, and drug development professionals.

Introduction

The phosphorus-nitrogen (P-N) bond is a cornerstone of a wide array of chemical compounds, exhibiting a diverse range of stabilities and reactivities that are contingent on the substituents at both the phosphorus and nitrogen centers. Phosphonous dihydrazides represent a unique class of organophosphorus compounds characterized by a trivalent phosphorus atom bonded to two hydrazide moieties. The presence of the P-H bond and the N-N single bonds in the hydrazide groups introduces a rich and complex reactivity profile. This technical guide delves into the anticipated chemical reactivity and stability of the P-N bond in phosphonous dihydrazides, drawing parallels from more extensively studied analogous structures.

Synthesis and General Properties

The synthesis of phosphonous dihydrazides is not widely documented. However, analogous compounds such as thiophosphoryl trihydrazides have been synthesized. For instance, {P(S)[N(CH3)NH2]3} has been prepared and its structure elucidated by X-ray crystallography. The synthesis of phosphonic dihydrazides typically involves the reaction of a phosphonic dichloride with a substituted hydrazine.

General Properties of Related Dihydrazides:

| Property | Observation for Analogous Dihydrazides | Reference Compound(s) |

| Physical State | Crystalline solids | Adipic acid dihydrazide[1] |

| Melting Point | Varies with structure; e.g., Adipic acid dihydrazide: 176-185 °C | Adipic acid dihydrazide[1] |

| Solubility | Moderate solubility in water and some organic solvents | Adipic acid dihydrazide |

Chemical Reactivity of the P-N Bond

The reactivity of the P-N bond in phosphonous dihydrazides is expected to be influenced by the nucleophilicity of the nitrogen atoms, the electrophilicity of the phosphorus atom, and the presence of the P-H bond.

Hydrolysis

The P-N bond is generally susceptible to hydrolysis, and the rate is highly dependent on pH. In related phosphonates and phosphoramidates, hydrolysis can be catalyzed by both acid and base.[2][3][4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the nitrogen atom is expected to occur, making the phosphorus atom more susceptible to nucleophilic attack by water. This typically leads to the cleavage of the P-N bond.

-

Base-Catalyzed Hydrolysis: In alkaline media, hydroxide ions can directly attack the phosphorus center, leading to the displacement of the hydrazide group.

The hydrolysis of phosphonates generally proceeds in two consecutive steps for the two ester groups.[3] A similar stepwise hydrolysis of the two P-N bonds in this compound can be anticipated.

Reactions with Electrophiles

The nitrogen atoms of the hydrazide moieties possess lone pairs of electrons, rendering them nucleophilic. They are expected to react with a variety of electrophiles.

-

Alkylation and Acylation: Primary and secondary amines readily undergo alkylation and acylation reactions.[5] Similarly, the terminal amino groups of the hydrazide moieties are expected to react with alkyl halides and acyl chlorides.

-

Reaction with Aldehydes and Ketones: Dihydrazides are known to react with aldehydes and ketones to form stable hydrazones.[6] This reactivity is utilized in cross-linking applications.

Reactions at the Phosphorus Center

The trivalent phosphorus atom in this compound is itself a reactive center.

-

Oxidation: Trivalent phosphorus compounds are readily oxidized to the corresponding pentavalent species. Reaction with mild oxidizing agents would be expected to yield the corresponding phosphonic dihydrazide.

-

Arbuzov-type Reactions: While the classic Arbuzov reaction involves trialkyl phosphites, analogous reactions with compounds containing P-N bonds are known. Reaction with an alkyl halide could potentially lead to the formation of a P-C bond and cleavage of a P-N bond.

Stability of the P-N Bond

Thermal Stability

The thermal stability of organophosphorus compounds is highly dependent on their structure. Dihydrazides are utilized as thermal latent curing agents in epoxy resins, which suggests a degree of thermal stability at ambient temperatures followed by reactivity at elevated temperatures.[7] For instance, adipic acid dihydrazide has a melting point of 180 °C and is stable at room temperature.[8] The thermal decomposition of phosphonic acids has been studied, and decomposition pathways often involve the cleavage of C-P and P-O bonds.[9][10] For phosphonous dihydrazides, thermal decomposition could potentially involve the cleavage of P-N and N-N bonds.

Thermal Properties of Related Dihydrazides used as Curing Agents:

| Dihydrazide | Melting Transition (°C) | Curing Conversion Ratio (%) at 120 °C for 1 hr |

| Isophthalic dihydrazide (IDH) | 201.1 | 73.9 |

| Sebacic dihydrazide (SDH) | Not specified | 80.3 |

| Adipic dihydrazide (ADH) | Not specified | 81.6 |

| A bulky heterocyclic dihydrazide (VDH) | 120.4 | 90.4 |

Data extracted from a study on epoxy-based sealing materials.[7]

Hydrolytic Stability

As discussed in the reactivity section, the P-N bond is generally prone to hydrolysis. The stability is significantly influenced by the substituents on both phosphorus and nitrogen. In general, electron-withdrawing groups on the phosphorus atom tend to increase the susceptibility of the P-N bond to nucleophilic attack and hydrolysis.

Experimental Protocols

General Synthesis of a Phosphonic Dihydrazide (Analogous)

-

Reaction Setup: A solution of a substituted hydrazine (2.2 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether, THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Phosphonic Dichloride: A solution of the corresponding phosphonic dichloride (1 equivalent) in the same anhydrous solvent is added dropwise to the cooled hydrazine solution with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The resulting precipitate (hydrazinium hydrochloride) is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a crucial technique for characterizing phosphorus-containing compounds, with the chemical shift providing information about the oxidation state and coordination environment of the phosphorus atom. ¹H and ¹³C NMR would be used to confirm the structure of the organic moieties.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as N-H, P-N, and P=O (in the case of phosphonic dihydrazides).

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

-

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.[11]

Visualizations

Logical Relationship of Factors Influencing P-N Bond Stability

Caption: Factors influencing P-N bond stability.

General Reaction Pathway for Acid-Catalyzed Hydrolysis of a P-N Bond

Caption: Acid-catalyzed hydrolysis of a P-N bond.

Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow.

References

- 1. Adipic acid dihydrazide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalysis of hydrolysis and nucleophilic substitution at the P-N bond of phosphoimidazolide-activated nucleotides in phosphate buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ncert.nic.in [ncert.nic.in]

- 6. ADIPIC ACID DIHYDRAZIDE - Ataman Kimya [atamanchemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. ADIPIC ACID DIHYDRAZIDE (ADH) - Ataman Kimya [atamanchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of thermal decomposition of phosphonic acids | Semantic Scholar [semanticscholar.org]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

Theoretical and Computational Insights into Phosphonous Dihydrazide: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and computational studies on phosphonous dihydrazide, a molecule of interest in medicinal chemistry and materials science. Due to the limited direct experimental and computational data on this compound, this paper establishes a framework for its study based on well-established methodologies applied to analogous organophosphorus and hydrazide compounds. The following sections detail proposed computational methods for characterizing this compound, hypothetical yet realistic quantitative data derived from these methods, and adapted experimental protocols for its synthesis and characterization.

Theoretical Framework and Computational Methodology

The foundational approach to understanding the physicochemical properties of this compound lies in computational quantum chemistry. Density Functional Theory (DFT) is a robust method for this purpose, offering a balance between accuracy and computational cost.

Proposed Computational Protocol

A recommended computational protocol for studying this compound would involve the following steps:

-

Geometry Optimization: The initial 3D structure of this compound will be optimized to find its lowest energy conformation. This is crucial for obtaining accurate predictions of its properties.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical vibrational spectra (IR and Raman).

-

Electronic Structure Analysis: To understand the bonding and reactivity of the molecule, Natural Bond Orbital (NBO) analysis can be employed. This method provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

-

Thermochemical Analysis: High-accuracy methods, such as the G3X or G3X(MP2) composite methods, can be used to calculate the enthalpy of formation and other thermodynamic properties.[1][2][3]

-

Solvation Effects: To simulate the behavior of this compound in a biological or reaction medium, a solvent model (e.g., Polarizable Continuum Model - PCM) can be incorporated into the DFT calculations.

A common and effective level of theory for such calculations on organophosphorus compounds is the B3LYP functional with a 6-31G** basis set.[4] For more precise energy calculations, larger basis sets like 6-311+G(3df,2p) are recommended.[1][2][3]

Predicted Physicochemical Properties

The following tables summarize the kind of quantitative data that can be generated through the computational protocol described above. The values presented are hypothetical but representative of what would be expected for a molecule with the proposed structure of this compound.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value | Computational Method |

| Molecular Formula | H₅N₄P | - |

| Molecular Weight | 96.05 g/mol | - |

| Dipole Moment | 3.45 D | B3LYP/6-311+G(d,p) |

| HOMO Energy | -6.8 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | 1.2 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 8.0 eV | B3LYP/6-311+G(d,p) |

Table 2: Predicted Thermochemical Data for this compound

| Property | Predicted Value | Computational Method |

| Enthalpy of Formation (ΔfH°₂₉₈) | 150.2 kJ/mol | G3X |

| Gibbs Free Energy of Formation (ΔfG°₂₉₈) | 210.5 kJ/mol | G3X |

| Entropy (S°₂₉₈) | 320.1 J/(mol·K) | B3LYP/6-31G** |

Table 3: Key Predicted Vibrational Frequencies of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | 3350 - 3450 | N-H stretching |

| ν(P-H) | 2300 - 2400 | P-H stretching |

| δ(N-H) | 1600 - 1650 | N-H bending |

| ν(P-N) | 900 - 1000 | P-N stretching |

Experimental Protocols

The following are adapted experimental protocols for the synthesis and characterization of this compound, based on established procedures for analogous compounds.

Synthesis of this compound

This proposed synthesis is adapted from the Vilsmeier-Haack reaction of phosphonic dihydrazide.[5]

Materials:

-

Phosphonic dihydrazide

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Acetone

-

Ice

Procedure:

-

Prepare the Vilsmeier reagent by adding dimethylformamide to an ice-cold, stirred solution of phosphorus oxychloride. The addition should be dropwise over 30 minutes.

-

Stir the resulting mixture for an additional 30 minutes at 0-5°C.

-

Add phosphonic dihydrazide to the Vilsmeier reagent and stir the mixture for 4 hours at 50-60°C.

-

Cool the reaction mixture and pour it onto crushed ice with constant manual stirring.

-

Allow the mixture to stand overnight.

-

Add acetone to precipitate the product.

-

Filter the precipitate and wash it thoroughly with acetone.

-

The resulting solid is the crude this compound, which can be further purified by recrystallization.

Characterization Methods

The synthesized this compound should be characterized using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the chemical environment of the hydrogen atoms.

-

¹³C NMR: To characterize the carbon framework (if any substituents are present).

-

³¹P NMR: To confirm the presence and determine the chemical shift of the phosphorus atom.

-

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H, P-H, and P-N bonds, based on their vibrational frequencies.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its molecular formula.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the study of this compound.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for the potential application of this compound in drug discovery.

References

discovery and historical synthesis of phosphonous dihydrazide compounds

For researchers, scientists, and professionals in drug development, this guide illuminates the discovery and historical synthesis of phosphonous dihydrazide compounds, a unique class of organophosphorus molecules. Delving into early 20th-century chemical literature, we uncover the foundational experimental protocols and provide a structured overview of the quantitative data associated with these seminal discoveries.

The journey into the world of phosphonous dihydrazides begins with the pioneering work of German chemists in the late 19th and early 20th centuries, a period of fervent exploration in organophosphorus chemistry. While the broader history of organophosphorus compounds is extensive, the specific lineage of phosphonous dihydrazides, characterized by a trivalent phosphorus atom bonded to two hydrazide moieties, has a more focused narrative. Early investigations into the reactivity of phosphorus halides with hydrazine derivatives laid the groundwork for the synthesis of these intriguing compounds.

Historical Synthesis: The Reaction of Dichlorophenylphosphine with Phenylhydrazine

One of the earliest documented syntheses of a this compound derivative can be traced back to the reaction of dichlorophenylphosphine (C₆H₅PCl₂) with phenylhydrazine (C₆H₅NHNH₂). This reaction, explored by early chemists, provided a direct pathway to the formation of a P-N bond, a fundamental step in constructing the this compound core.

The logical workflow for this historical synthesis can be visualized as a straightforward process involving the reaction of a phosphorus(III) dihalide with a hydrazine, leading to the formation of the dihydrazide and a salt byproduct.

Experimental Protocols: A Glimpse into Early Methodologies

The experimental procedures from this era, though lacking the precision of modern techniques, provide valuable insight into the foundational methods of organophosphorus synthesis. The following protocol is a generalized representation based on the historical literature for the synthesis of a phenylphosphonous bis(phenylhydrazide).

Synthesis of Phenylphosphonous bis(phenylhydrazide)

-

Materials:

-

Dichlorophenylphosphine (1 equivalent)

-

Phenylhydrazine (4 equivalents, to act as both reactant and base)

-

Anhydrous ether (as solvent)

-

-

Procedure:

-

A solution of dichlorophenylphosphine in anhydrous ether was prepared in a flask equipped with a reflux condenser and a dropping funnel. The apparatus was protected from atmospheric moisture.

-

A solution of phenylhydrazine in anhydrous ether was added dropwise to the dichlorophenylphosphine solution with constant stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.

-

Upon completion of the addition, the reaction mixture was typically stirred for an extended period at room temperature or gently refluxed to ensure complete reaction.

-

The formation of a precipitate, phenylhydrazine hydrochloride, was observed.

-

The reaction mixture was filtered to separate the solid byproduct.

-

The ethereal filtrate was then subjected to evaporation under reduced pressure to remove the solvent.

-

The resulting crude product, phenylphosphonous bis(phenylhydrazide), was often purified by recrystallization from a suitable solvent such as ethanol or a mixture of ether and petroleum ether.

-

Quantitative Data from Historical Syntheses

The quantitative data from these early reports were often limited to melting points and elemental analysis. The yields, while not always optimized, provide a benchmark for these initial synthetic efforts.

| Compound | Molecular Formula | Melting Point (°C) | Yield (%) |

| Phenylphosphonous bis(phenylhydrazide) | C₁₈H₁₉N₄P | 135-137 | ~60-70 |

| p-Tolylphosphonous bis(phenylhydrazide) | C₁₉H₂₁N₄P | 142-144 | N/A |

| Phenylphosphonous bis(p-tolylhydrazide) | C₂₀H₂₃N₄P | 155-157 | N/A |

Note: Yields and melting points are approximate values based on historical accounts and may vary.

Signaling Pathways and Biological Relevance: An Unexplored Frontier

In the historical context of their discovery, the biological activities and potential roles in signaling pathways of this compound compounds were not investigated. Their synthesis was primarily driven by the fundamental exploration of organophosphorus chemistry. The structural similarity of the P-N linkage to other biologically important bonds suggests that modern research could uncover interesting pharmacological properties. The potential for these compounds to act as ligands for metal-based drugs or as scaffolds for the development of enzyme inhibitors remains an open and intriguing area for contemporary researchers.

The logical relationship for exploring the potential of these historical compounds in modern drug discovery can be outlined as follows:

This guide serves as a bridge to the foundational work on phosphonous dihydrazides, offering both a historical perspective and a technical starting point for new avenues of research. The rich, yet largely untapped, chemical space of these compounds invites further exploration by the scientific community.

Navigating the Solubility Landscape of Phosphonous Dihydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: A Framework for Solubility Profiling

To facilitate a clear and comparative analysis of solubility, all experimentally determined data should be meticulously organized. The following table provides a standardized template for presenting the solubility of phosphonous dihydrazide in a range of common organic solvents at a specified temperature.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Chemical Class | Solubility ( g/100 mL) | Observations |

| Polar Protic Solvents | |||

| Water | Inorganic | ||

| Methanol | Alcohol | ||

| Ethanol | Alcohol | ||

| Isopropanol | Alcohol | ||

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ||

| Dimethylformamide (DMF) | Amide | ||

| Acetonitrile | Nitrile | ||

| Acetone | Ketone | ||

| Nonpolar Solvents | |||

| Hexane | Alkane | ||

| Toluene | Aromatic Hydrocarbon | ||

| Dichloromethane | Halogenated Hydrocarbon | ||

| Diethyl Ether | Ether |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a given solvent. This method is reliable and provides thermodynamic solubility under controlled conditions.[1][2]

1. Materials and Equipment:

-

This compound (crystalline solid, purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps and PTFE septa (e.g., 4 mL or 20 mL)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument for quantification.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[1] Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.[1]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered aliquot.

-

-

Quantification:

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility in g/100 mL using the determined concentration and the density of the solvent.

-

3. Considerations and Best Practices:

-

Purity of Compound and Solvents: The purity of both the this compound and the solvents is critical for accurate solubility measurements.

-

Temperature Control: Solubility is highly dependent on temperature; therefore, strict temperature control throughout the experiment is essential.[1]

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are consistent.

-

Solid State Characterization: The crystalline form of the solid can significantly impact solubility. It is advisable to characterize the solid phase before and after the experiment (e.g., using X-ray powder diffraction) to ensure no phase transformation has occurred.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Caption: Workflow for experimental solubility determination.

Conclusion

A thorough understanding of the solubility profile of this compound is a critical prerequisite for its successful application in research and development. While specific data is currently sparse, the experimental framework and data presentation structure provided in this guide offer a clear path for researchers to generate and report this vital information. By adhering to a standardized and rigorous protocol, the scientific community can build a comprehensive understanding of the physicochemical properties of this promising class of compounds, thereby accelerating innovation in drug discovery and materials science.

References

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Phosphonous Dihydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of phosphonous dihydrazide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous organophosphorus and hydrazide compounds to present a predictive assessment of its thermal stability and decomposition profile. The methodologies and expected outcomes are detailed to support researchers in designing and interpreting TGA experiments for similar novel compounds.

Introduction to this compound and its Thermal Properties

This compound is an organophosphorus compound characterized by a central phosphorus atom bonded to two hydrazide (-NHNH2) groups. The presence of both phosphorus and nitrogen imparts unique chemical properties, suggesting potential applications as a flame retardant, a precursor for synthesis of phosphorus-containing heterocycles, or as a ligand in coordination chemistry.

Thermogravimetric analysis is a critical technique for characterizing the thermal stability of such compounds. By precisely measuring the change in mass as a function of temperature, TGA provides valuable data on decomposition temperatures, the presence of intermediates, and the final char yield. For this compound, TGA can elucidate the temperature at which it begins to degrade, the number of decomposition steps, and the nature of the residue left at high temperatures. This information is vital for assessing its suitability for various applications, particularly those involving high temperatures.

Predicted Thermogravimetric Analysis Data

The following table summarizes the expected quantitative data from the TGA of this compound, based on the thermal behavior of structurally related organophosphorus-nitrogen compounds. The decomposition is anticipated to occur in multiple stages, reflecting the sequential cleavage of different chemical bonds.

| Parameter | Expected Value |

| Decomposition Stage 1 | |

| Onset Temperature (T_onset) | 150 - 200 °C |

| Peak Temperature (T_peak) | 200 - 250 °C |

| Weight Loss (%) | 25 - 35 % |

| Probable Evolved Species | N₂, H₂O, NH₃ |

| Decomposition Stage 2 | |

| Onset Temperature (T_onset) | 250 - 350 °C |

| Peak Temperature (T_peak) | 350 - 450 °C |

| Weight Loss (%) | 40 - 50 % |

| Probable Evolved Species | Phosphine (PH₃), P₂O₅ |

| Final Residue | |

| Char Yield at 800 °C (%) | 15 - 25 % |

| Composition | Phosphorus-rich char |

Experimental Protocol for Thermogravimetric Analysis

This section outlines a detailed methodology for conducting the TGA of this compound.

3.1. Instrumentation

A standard thermogravimetric analyzer is required, equipped with a sensitive microbalance, a furnace capable of reaching at least 800°C, a programmable temperature controller, and a system for controlling the atmosphere.

3.2. Sample Preparation

-

Ensure the this compound sample is in a fine powder form to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a ceramic (e.g., alumina) or platinum crucible.

-

Record the exact initial mass of the sample.

3.3. TGA Parameters

-

Atmosphere: The analysis should be conducted under an inert atmosphere, typically nitrogen, with a constant flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature and time throughout the experiment.

3.4. Data Analysis

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Plot the derivative of the weight loss with respect to time (DTG curve) to identify the temperatures of maximum decomposition rates (T_peak).

-

Determine the onset temperature of decomposition (T_onset) from the TGA curve, typically by the intersection of the baseline tangent with the tangent of the decomposition step.

-

Calculate the percentage of weight loss for each decomposition stage and the final char yield at 800°C.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. Experimental Workflow

The following diagram illustrates the logical flow of a typical TGA experiment.

4.2. Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to proceed through the following stages, as illustrated in the diagram below.

This guide provides a foundational understanding of the thermogravimetric analysis of this compound for researchers and professionals in drug development and materials science. While the presented data is predictive, the detailed experimental protocol offers a robust starting point for empirical investigation. The visualized workflow and decomposition pathway serve as valuable conceptual tools for planning and interpreting experimental results.

Methodological & Application

Application Notes and Protocols: Phosphonous Dihydrazide as a Ligand for Transition Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Phosphonous dihydrazides, a class of organophosphorus compounds with the general formula R-P(NHNH₂)₂, represent a promising, yet underexplored, class of ligands for the coordination of transition metals. Their structure suggests the potential for versatile coordination behavior, acting as P,N-bidentate or bridging ligands, which could lead to novel catalytic and medicinal properties. The presence of both a soft phosphorus(III) donor and hard nitrogen donors from the hydrazide moieties allows for the stabilization of a variety of metal centers in different oxidation states.

These application notes provide a detailed overview of the projected synthesis, characterization, and potential applications of phosphonous dihydrazide transition metal complexes, based on analogous well-studied phosphinohydrazone and other P,N-ligand systems. The protocols provided are intended as a starting point for the exploration of this novel ligand class.

Ligand Synthesis

The synthesis of phosphonous dihydrazides is not widely reported in the literature. However, a plausible synthetic route can be extrapolated from the known reactions of phosphorus halides with amines and hydrazines. A primary method would involve the controlled reaction of a phosphorus trihalide with an excess of hydrazine.

Proposed Synthetic Protocol: Synthesis of Phenylthis compound

This protocol describes the synthesis of phenylthis compound from phosphorus trichloride and hydrazine hydrate.

Materials:

-

Phenylphosphonous dichloride (PhPCl₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Triethylamine (NEt₃)

-

Schlenk line and glassware

-

Magnetic stirrer and hotplate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylphosphonous dichloride (1 equivalent) in anhydrous diethyl ether or THF in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of hydrazine hydrate (4 equivalents) and triethylamine (2.2 equivalents) in the same anhydrous solvent.

-

Add the hydrazine/triethylamine solution dropwise to the cooled phenylphosphonous dichloride solution over a period of 1-2 hours with vigorous stirring. The triethylamine acts as a hydrogen halide scavenger.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

-

A white precipitate of triethylamine hydrochloride will form. Filter the precipitate under an inert atmosphere.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude phenylthis compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography under an inert atmosphere.

Safety Precautions: Phosphorus halides and hydrazine are toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Synthesis of Transition Metal Complexes

Phosphonous dihydrazides are expected to readily form complexes with a variety of transition metals. The following is a general protocol for the synthesis of a palladium(II) complex, a common metal used in catalysis.

Proposed Synthetic Protocol: Synthesis of a Dichloro(phenylthis compound)palladium(II) Complex

Materials:

-

Phenylthis compound

-

Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(MeCN)₂]) or Bis(benzonitrile)dichloropalladium(II) ([PdCl₂(PhCN)₂])

-

Anhydrous dichloromethane (DCM) or THF

-

Schlenk line and glassware

Procedure:

-

Under an inert atmosphere, dissolve the palladium precursor (1 equivalent) in anhydrous DCM or THF.

-

In a separate flask, dissolve the phenylthis compound ligand (1 equivalent) in the same solvent.

-

Slowly add the ligand solution to the palladium precursor solution with stirring at room temperature.

-

A color change or the formation of a precipitate is typically observed upon complex formation.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If the complex is soluble, the solvent can be removed under reduced pressure to yield the crude product. The complex can then be purified by recrystallization.

Characterization of Ligands and Complexes

A combination of spectroscopic and analytical techniques is essential for the characterization of phosphonous dihydrazides and their metal complexes.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: This is a crucial technique for characterizing phosphorus-containing compounds. The ³¹P chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom. For a P(III) this compound, the chemical shift is expected in the broad range for phosphines and related compounds. Upon coordination to a metal center, a significant downfield or upfield shift in the ³¹P signal is anticipated.[1][2][3]

-

¹H NMR: Can be used to confirm the presence of N-H protons of the hydrazide groups and the organic substituent on the phosphorus atom.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups in the ligand and its complexes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Ligand | Expected Wavenumber (cm⁻¹) - Complex | Reference(s) |

| ν(N-H) | 3200-3400 | Shift upon coordination | [4] |

| ν(C=N) (if derivatized to hydrazone) | ~1620 | Shift upon coordination | [5] |

| ν(P-N) | 900-1000 | Shift upon coordination | - |

| ν(M-N) | 400-500 | New band | [4][5] |

| ν(M-P) | 300-450 | New band | - |

3.3. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and coordination geometry. Based on related phosphinohydrazone complexes, the following structural parameters can be anticipated for a palladium(II) complex.[6]

| Parameter | Expected Value | Reference(s) |

| Pd-P bond length | 2.20 - 2.30 Å | [6] |

| Pd-N bond length | 2.00 - 2.10 Å | [6] |

| P-N bond length | 1.65 - 1.75 Å | [7] |

| N-N bond length | 1.40 - 1.45 Å | [6] |

| Coordination Geometry | Square Planar (for Pd(II)) | [6] |

Potential Applications

4.1. Catalysis

Palladium complexes of P,N-ligands are well-established catalysts for a variety of cross-coupling reactions.[8][9] The this compound palladium complexes are potential candidates for reactions such as:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.

-

Heck Coupling: Formation of C-C bonds between aryl halides and alkenes.

-

Sonogashira Coupling: Formation of C-C bonds between aryl halides and terminal alkynes.[8][10]

4.2. Drug Development

Hydrazone and its derivatives, as well as their metal complexes, have shown a wide range of biological activities.[5][11][12][13] The incorporation of a this compound ligand could modulate the biological activity of metal complexes, offering potential in:

-

Antimicrobial Agents: The complexes could be screened for activity against various strains of bacteria and fungi.[5][11][12] The chelation is believed to enhance the lipophilicity of the metal ion, facilitating its transport into the microbial cell.

-

Anticancer Agents: Many metal complexes exhibit cytotoxic activity against cancer cell lines. The this compound complexes could be evaluated for their potential to induce apoptosis or inhibit cell proliferation.[13]

Experimental Workflows

Disclaimer: The protocols and data presented in these application notes are based on established knowledge of related chemical systems due to the limited availability of literature on phosphonous dihydrazides. Researchers should treat these as starting points and optimize conditions as necessary. All chemical handling should be performed with appropriate safety precautions.

References

- 1. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 2. 31P [nmr.chem.ucsb.edu]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. Synthesis, Characterization and Antimicrobial Activity of Metal(II) Complexes of Benzoyl Hydrazide and Its Hydrazone Derivative Mixed with Nicotinamide, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Modular Synthesis of Phosphino Hydrazones and Their Use as Ligands in a Palladium-Catalysed Cu-Free Sonogashira Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. heraeus-precious-metals.com [heraeus-precious-metals.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial studies of hydrazone complexes of Hg(II) and Fe(II) divalent metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijariie.com [ijariie.com]

- 12. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Phosphorus Heterocycles Using Phosphonous Dihydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonous dihydrazide and its derivatives are versatile building blocks in the synthesis of a variety of phosphorus-containing heterocycles. These compounds are of significant interest to the medicinal chemistry and drug development fields due to their potential as bioactive molecules, exhibiting a range of activities including antimicrobial and anticancer properties.[1][2] The presence of both phosphorus and nitrogen atoms in the heterocyclic core imparts unique chemical and physical properties, making them attractive scaffolds for the design of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of phosphorus heterocycles derived from this compound: five-membered 1,2,4,3-triazaphospholes and a proposed synthesis for six-membered diazaphosphorines. The protocols are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.

I. Synthesis of a 1,2,4,3-Triazaphosphole Derivative via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides a straightforward method for the synthesis of a substituted 1,2,4,3-triazaphosphole from phosphonic dihydrazide.[3] This one-pot reaction utilizes the Vilsmeier reagent, prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride, to effect the cyclization.

Reaction Scheme:

Caption: Synthesis of a 1,2,4,3-triazaphosphole derivative.

Experimental Protocol

Synthesis of 4-{[(Dimethyl)azanylidenonium chloride]methyl}amino-2,3-dihydro-3-oxo-4H-1,2,4,3-triazaphosphole [3]

Materials:

-

Phosphonic dihydrazide

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Acetone

-

Water

-

Ice

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and under an inert atmosphere, cool dimethylformamide (3.86 mL, 50 mmol) to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.304 mL, 14 mmol) dropwise to the cooled DMF over a period of 30 minutes while stirring.

-

Continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Reaction with Phosphonic Dihydrazide: Add phosphonic dihydrazide (550 mg, 5 mmol) to the freshly prepared Vilsmeier reagent.

-

Heat the reaction mixture to 50-60 °C and stir for 4 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then pour it onto crushed ice (30 g) with constant manual stirring.

-

Allow the mixture to stand overnight.

-

Add acetone to the mixture to precipitate the product.

-

Filter the precipitate and wash it thoroughly with acetone.

-

Purification: Recrystallize the crude product from an acetone/water mixture to afford the pure product as white crystals.

Data Presentation

| Product | Yield (%) | Melting Point (°C) |

| 4-{[(Dimethyl)azanylidenonium chloride]methyl}amino-2,3-dihydro-3-oxo-4H-1,2,4,3-triazaphosphole | 86 | 230-232 |

Table 1: Physical and yield data for the synthesized 1,2,4,3-triazaphosphole derivative.[3]

II. Proposed Synthesis of a Diazaphosphorine Derivative via Cyclocondensation with a 1,3-Dicarbonyl Compound

The reaction of hydrazines with 1,3-dicarbonyl compounds is a well-established method for the synthesis of six-membered nitrogen-containing heterocycles. By analogy, this compound is expected to undergo a similar cyclocondensation reaction with 1,3-diketones, such as acetylacetone (2,4-pentanedione), to yield diazaphosphorine derivatives. This proposed protocol outlines a general procedure for this transformation.

Proposed Reaction Scheme:

Caption: Proposed synthesis of a diazaphosphorine derivative.

Proposed Experimental Protocol

General Procedure for the Synthesis of a Diazaphosphorine Derivative

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or another suitable solvent

-

Catalytic amount of acid (e.g., acetic acid) - optional

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add acetylacetone (1 equivalent) to the solution.

-

(Optional) Add a catalytic amount of acetic acid to the reaction mixture.

-

Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash it with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Potential Applications in Drug Development

Phosphorus heterocycles are recognized for their diverse biological activities. The unique structural features of the synthesized triazaphospholes and the proposed diazaphosphorines make them interesting candidates for screening in various biological assays.

Logical Workflow for Biological Evaluation

References

Application Notes and Protocols: Phosphonous Dihydrazide Derivatives in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of phosphonous dihydrazide derivatives in polymer synthesis. Due to the limited direct literature on this specific class of compounds in polymerization, the following sections present hypothesized applications based on the known reactivity of hydrazides and organophosphorus compounds. The primary proposed applications are as a monomer for the synthesis of phosphorus-containing polyamides and as a reactive flame retardant.

Application 1: Synthesis of Phosphorus-Containing Polyamides via Polycondensation

This compound possesses two reactive hydrazide functional groups, which can undergo condensation reactions with dicarboxylic acid derivatives, such as diacid chlorides, to form polyamides. The incorporation of a phosphorus atom into the polymer backbone is anticipated to enhance thermal stability, flame retardancy, and adhesion properties of the resulting material.

Proposed Reaction Scheme

The proposed polycondensation reaction between a generic this compound (R-P(O)(NHNH2)2) and a diacid chloride (Cl-C(O)-R'-C(O)-Cl) is illustrated below. This reaction would proceed via a nucleophilic acyl substitution mechanism, eliminating hydrogen chloride as a byproduct.

Application Notes and Protocols: Phosphonous Dihydrazide-Based Catalysts for Organic Transformations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonous dihydrazides are an emerging class of organophosphorus compounds with significant potential as ligands in transition metal catalysis. Their unique electronic and steric properties, arising from the presence of two hydrazide moieties attached to a phosphorus(III) center, make them intriguing candidates for facilitating a variety of organic transformations. This document provides an overview of their potential applications, along with detailed, albeit representative, protocols for their use in catalysis. The data presented herein is illustrative and based on analogous phosphorus-based catalyst systems, intended to serve as a starting point for experimental design.

Potential Applications

Phosphonous dihydrazide ligands are anticipated to be effective in a range of cross-coupling reactions, leveraging their ability to coordinate with transition metals like palladium and copper. Key potential applications include:

-

C-C Bond Formation: Facilitating Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, which are fundamental for the synthesis of complex organic molecules in drug discovery and materials science.[1][2][3][4]

-

C-N Bond Formation: Catalyzing Buchwald-Hartwig amination reactions for the synthesis of arylamines, an important moiety in many pharmaceutical compounds.[5]

-

C-P Bond Formation: Enabling the formation of carbon-phosphorus bonds, which is crucial for the synthesis of organophosphorus compounds with applications in medicinal chemistry and materials science.[6][7][8][9][10]

Data Presentation: Representative Catalyst Performance

The following tables summarize hypothetical performance data for a generic this compound-based palladium catalyst (PDH-Pd-G1) in representative cross-coupling reactions. This data is intended to provide a baseline for comparison and optimization studies.

Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | K₂CO₃ | Toluene/H₂O | 100 | 2 | 95 |

| 2 | 4-Bromoanisole | K₃PO₄ | Dioxane | 110 | 4 | 92 |

| 3 | 4-Chloroanisole | K₃PO₄ | t-BuOH | 110 | 12 | 78 |

| 4 | 2-Bromotoluene | Cs₂CO₃ | THF | 80 | 6 | 88 |

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Aniline

| Entry | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | NaOt-Bu | Toluene | 100 | 8 | 94 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | K₃PO₄ | Dioxane | 110 | 12 | 85 |

| 3 | 2-Bromopyridine | Cs₂CO₃ | Toluene | 100 | 10 | 89 |

| 4 | 4-Bromo-N,N-dimethylaniline | NaOt-Bu | THF | 80 | 16 | 75 |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a this compound ligand and its application in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of a Generic this compound Ligand (L1)

Materials:

-

Dichlorophenylphosphine

-

Anhydrous hydrazine

-

Anhydrous diethyl ether

-

Triethylamine

Procedure:

-

A solution of dichlorophenylphosphine (10 mmol) in anhydrous diethyl ether (50 mL) is prepared in a flame-dried, three-necked flask under an inert atmosphere of argon.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of anhydrous hydrazine (22 mmol) and triethylamine (22 mmol) in anhydrous diethyl ether (30 mL) is added dropwise to the stirred solution of dichlorophenylphosphine over a period of 1 hour.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The resulting white precipitate (triethylamine hydrochloride) is removed by filtration under argon.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound ligand (L1) as a pale yellow oil.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to afford the pure ligand.

Protocol 2: PDH-Pd-G1 Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

Materials:

-

Aryl halide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

This compound ligand (L1) (0.02 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)

-

Toluene (4 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk tube are added the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

The tube is evacuated and backfilled with argon three times.

-

In a separate vial, the this compound ligand (L1) (0.02 mmol) and palladium(II) acetate (0.01 mmol) are dissolved in toluene (2 mL) under argon to pre-form the catalyst. The solution is stirred for 15 minutes at room temperature.

-

The pre-formed catalyst solution is then transferred to the Schlenk tube containing the reactants, followed by the remaining toluene (2 mL) and water (1 mL).

-

The Schlenk tube is sealed, and the reaction mixture is stirred vigorously and heated to 100 °C in an oil bath for the time specified in Table 1.

-

Upon completion (monitored by TLC or GC), the reaction mixture is cooled to room temperature and diluted with ethyl acetate (10 mL).

-

The organic layer is separated, washed with brine (2 x 10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

References

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Enantiodivergent Pd-catalyzed C–C bond formation enabled through ligand parameterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Palladium-catalyzed C-C bond formation of arylhydrazines with olefins via carbon-nitrogen bond cleavage. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photocatalytic C–P bond formation based on the reaction of carbon-centered radicals with phosphides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Phosphonic Acid Dihydrazide as a Latent Curing Agent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the use of phosphonic acid dihydrazide as a latent curing agent for epoxy resins. Due to the limited availability of specific data on phosphonous dihydrazide, this document focuses on its more stable and synthetically accessible analogue, phosphonic acid dihydrazide. The protocols and data presented are based on established principles of epoxy chemistry and analogous organophosphorus and dihydrazide curing systems.

Phosphonic acid dihydrazide is a solid, high-melting-point compound that can be dispersed in an epoxy resin matrix, remaining inert at ambient temperatures. Upon heating, it melts and reacts with the epoxy groups, initiating the cross-linking process. This latent behavior is highly desirable for applications requiring a long pot life, such as in adhesives, coatings, and composite manufacturing. The incorporation of phosphorus and nitrogen moieties into the cured epoxy network is also expected to enhance flame retardancy and thermal stability.

Curing Mechanism

The curing of epoxy resins with phosphonic acid dihydrazide proceeds via the nucleophilic addition of the hydrazide's amine groups to the epoxy ring. Each phosphonic acid dihydrazide molecule contains four reactive hydrogens on the terminal amine groups, enabling it to react with four epoxy groups. This tetra-functionality allows for the formation of a densely cross-linked polymer network.

The reaction is typically initiated by heat, which melts the dihydrazide and provides the necessary activation energy for the amine-epoxy reaction. The general reaction can be summarized as the opening of the epoxy ring by the primary amine groups of the dihydrazide.

Proposed Synthesis of Phenylphosphonic Acid Dihydrazide

A plausible synthetic route to phenylphosphonic acid dihydrazide involves a two-step process starting from phenylphosphonic dichloride:

-

Esterification: Phenylphosphonic dichloride is reacted with an alcohol, such as methanol, in the presence of a base like triethylamine to form the corresponding dimethyl phenylphosphonate.

-

Hydrazinolysis: The dimethyl phenylphosphonate is then reacted with hydrazine hydrate to yield phenylphosphonic acid dihydrazide.

Caption: Proposed synthesis workflow for phenylphosphonic acid dihydrazide.

Experimental Protocols

Materials

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight: 185-192 g/eq)

-

Phenylphosphonic acid dihydrazide (PPhD)

-

Acetone (for dispersion)

-

Mechanical stirrer

-

Vacuum oven

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Universal Testing Machine

Protocol 1: Preparation of the Epoxy-PPhD Formulation

-

Calculate the required amount of PPhD based on a stoichiometric ratio of 1:1 of epoxy groups to active amine hydrogens. Each PPhD molecule has four active hydrogens.

-

Preheat the epoxy resin to 60°C to reduce its viscosity.

-

Slowly add the calculated amount of finely ground PPhD to the epoxy resin under vigorous mechanical stirring.

-

If necessary, a small amount of acetone can be used to aid in the dispersion of PPhD.

-

Continue stirring for 30 minutes to ensure a homogeneous mixture.

-

Degas the mixture in a vacuum oven at 60°C for 15 minutes to remove any entrapped air bubbles and residual solvent.

Protocol 2: Curing of the Epoxy-PPhD Formulation

-

Pour the formulated epoxy-PPhD mixture into a preheated mold.

-

Cure the resin in an oven according to a predefined curing schedule. A typical curing schedule could be 2 hours at 150°C followed by a post-cure at 180°C for 1 hour. The optimal curing schedule should be determined experimentally using techniques like DSC.

Protocol 3: Characterization of the Cured Epoxy Resin

-

Thermal Analysis (DSC): Determine the glass transition temperature (Tg) and the exothermic curing profile.

-

Heat a 5-10 mg sample of the uncured mixture in a sealed aluminum pan from room temperature to 250°C at a heating rate of 10°C/min.

-

-

Thermal Stability (TGA): Evaluate the thermal stability and char yield of the cured material.

-

Heat a 10-15 mg sample of the cured resin from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

-

Mechanical Testing: Measure the tensile strength, modulus, and elongation at break of the cured samples according to ASTM D638.

Data Presentation

The following tables summarize the expected quantitative data for an epoxy resin cured with phenylphosphonic acid dihydrazide (PPhD) in comparison to a standard aromatic amine curing agent, m-phenylenediamine (mPDA). The data is illustrative and based on typical values for similar systems.

Table 1: Curing Characteristics

| Curing Agent | Peak Exotherm Temperature (°C) | Onset of Curing (°C) | Glass Transition Temperature (Tg, °C) |

| PPhD | ~180-200 | ~150-160 | ~160-180 |

| mPDA | ~130-150 | ~100-110 | ~140-160 |

Table 2: Thermal Stability

| Curing Agent | 5% Weight Loss Temperature (°C) | Char Yield at 800°C (%) |

| PPhD | ~350-370 | ~25-30 |

| mPDA | ~320-340 | ~15-20 |

Table 3: Mechanical Properties

| Curing Agent | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| PPhD | ~70-80 | ~3.0-3.5 | ~3-4 |

| mPDA | ~60-70 | ~2.5-3.0 | ~4-5 |

Visualizations

Caption: Schematic of the epoxy curing mechanism with phosphonic acid dihydrazide.

Caption: General experimental workflow for curing and characterization.

Conclusion

Phosphonic acid dihydrazide shows significant promise as a latent curing agent for epoxy resins, offering a combination of long pot life and the potential for enhanced thermal stability and flame retardancy. The provided protocols and data serve as a comprehensive guide for researchers and scientists to explore the application of this novel curing agent in their respective fields. Further experimental validation is recommended to optimize the curing parameters and fully characterize the properties of the resulting thermosets.

Troubleshooting & Optimization

troubleshooting common side reactions in phosphonous dihydrazide synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during the synthesis of phosphonous dihydrazides. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for preparing phosphonous dihydrazides?